2-(5-Methylpyridin-2-yl)cyclopentanol
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Overview
Description
2-(5-Methylpyridin-2-yl)cyclopentanol is an organic compound that features a cyclopentanol moiety substituted with a 5-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-pyridylmagnesium bromide with cyclopentanone, followed by reduction with sodium borohydride to yield the desired product . Another method involves the catalytic hydrogenation of 2-(5-methylpyridin-2-yl)cyclopentanone using a metal catalyst such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of precursor compounds to the target product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-(5-methylpyridin-2-yl)cyclopentanone.
Reduction: Formation of 2-(5-methylpyridin-2-yl)cyclopentane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(5-Methylpyridin-2-yl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-fibrotic properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fragrances and flavors due to its distinct odor.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing various biochemical processes. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.
2-(5-Methylpyridin-2-yl)cyclopentanone: An oxidized form of the target compound.
5-Methyl-2-pyridylmagnesium bromide: A precursor used in the synthesis of the target compound.
Uniqueness
2-(5-Methylpyridin-2-yl)cyclopentanol is unique due to its combination of a cyclopentanol moiety and a substituted pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-10(12-7-8)9-3-2-4-11(9)13/h5-7,9,11,13H,2-4H2,1H3 |
InChI Key |
SHPWTPANIQHNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCC2O |
Origin of Product |
United States |
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